molecular formula C10H17N B13459673 1-Azadispiro[3.1.4^{6}.1^{4}]undecane

1-Azadispiro[3.1.4^{6}.1^{4}]undecane

Cat. No.: B13459673
M. Wt: 151.25 g/mol
InChI Key: VUFUKQVPXWJIMH-UHFFFAOYSA-N
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Description

1-Azadispiro[3.1.4^{6}.1^{4}]undecane is a spirocyclic compound characterized by two fused rings sharing a single nitrogen atom (azaspiro structure). The numbering "[3.1.4^{6}.1^{4}]" indicates the specific arrangement of the bicyclic system, with one ring containing three members and the other four, connected via a spiro junction. Such compounds are pivotal in medicinal chemistry due to their conformational rigidity, which enhances receptor binding selectivity .

Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

3-azadispiro[3.1.46.14]undecane

InChI

InChI=1S/C10H17N/c1-2-4-9(3-1)7-10(8-9)5-6-11-10/h11H,1-8H2

InChI Key

VUFUKQVPXWJIMH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC3(C2)CCN3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Azadispiro[3.1.4{6}.1{4}]undecane typically involves organic synthesis reactions. The specific synthetic routes and reaction conditions can vary depending on the desired structure and purity of the compound.

Chemical Reactions Analysis

1-Azadispiro[3.1.4{6}.1{4}]undecane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Azadispiro[3.1.4{6}.1{4}]undecane has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Azadispiro[3.1.4{6}.1{4}]undecane involves its interaction with specific molecular targets and pathwaysFurther research is needed to elucidate the precise mechanism of action of this compound .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Spiroazacycles

Compound Name Formula Molecular Weight Heteroatoms Key Substituents Biological Activity References
1-Azadispiro[3.1.4⁶.1⁴]undecane Not provided 2N Hypothesized receptor binding
1,5-Dioxa-9-azaspiro[5.5]undecane C₁₃H₂₃NO₃ 241.33 1N, 2O Ethoxycarbonyl, hexyl Sigma receptor ligand
1-Oxa-9-azaspiro[5.5]undecane C₉H₁₅NO 153.22 1N, 1O Unsubstituted (inactive) Inactive until polar groups added
1,6-Dioxa-2-azaspiro[4.6]undecane C₈H₁₃NO₂ 155.20 1N, 2O Variable (antimalarial leads) Antimalarial, antitumor
3,3,9,9-Tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane C₁₃H₂₀O₄ 264.30 4O Methyl, ethyl groups Conformational flexibility

Pharmacological and Physicochemical Properties

  • Bioactivity :
    • Unsubstituted 1-oxa-9-azaspiro[5.5]undecane is inactive, but polar substituents (e.g., heterocyclic amines) confer antiallodynic and receptor-binding activity .
    • 1,6-Dioxa-2-azaspiro[4.6]undecane derivatives show IC₅₀ values <1 μM against malaria parasites and cancer cells .
  • Physicochemical Traits :
    • Solubility and stability vary with substituents; e.g., ethoxycarbonyl groups enhance lipophilicity .
    • 3-Azaspiro[5.5]undecane derivatives (e.g., 9-methyl) have boiling points >230°C and densities ~0.92 g/cm³, suggesting thermal stability .

Key Research Findings

  • Sigma Receptor Ligands: 1,5-Dioxa-9-azaspiro[5.5]undecane derivatives exhibit nanomolar affinity for Sigma-1/2 receptors, though high metabolic clearance limits clinical use .
  • Antimalarial Leads : 1,6-Dioxa-2-azaspiro[4.6]undecane analogs demonstrate growth inhibition in Plasmodium falciparum (EC₅₀ = 0.8 μM) and selectivity over human cell lines .
  • Stereochemical Complexity : Tetrasubstituted spiro[5.5]undecanes require dynamic NMR for chiral analysis, underscoring challenges in synthetic optimization .

Biological Activity

1-Azadispiro[3.1.4^{6}.1^{4}]undecane is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a distinctive spirocyclic structure that may influence its interaction with biological targets. The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group transformations.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key findings:

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coliModerate inhibition
AntitumorL1210 leukemia cellsLimited activity
AntiviralMeasles virusInactive

Case Study 1: Antimicrobial Testing

A study assessed the antimicrobial efficacy of various spirocyclic compounds, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated moderate inhibition zones, suggesting potential for further development as an antimicrobial agent.

Case Study 2: Antitumor Activity

In vitro assays were conducted using L1210 leukemia cells to evaluate the cytotoxic effects of this compound and its derivatives. While some derivatives showed significant cytotoxicity, the parent compound exhibited limited effectiveness, prompting further structural modifications to enhance activity.

Research Findings

Recent investigations have focused on optimizing the synthesis of this compound to improve yield and purity, which is critical for accurate biological testing. Additionally, structure-activity relationship (SAR) studies are being conducted to identify key structural features that contribute to its biological properties.

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